5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine
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Overview
Description
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the bromination of 2,4-dichloro-6-(difluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, purification, and crystallization steps to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium thiocyanate, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or other substituted pyrimidines.
Scientific Research Applications
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated pyrimidines on biological systems.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with nucleic acids, disrupting biological processes. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target molecules.
Comparison with Similar Compounds
- 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 5-Bromo-2,4-dichloropyrimidine
Uniqueness: 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
2092702-49-1 |
---|---|
Molecular Formula |
C5HBrCl2F2N2 |
Molecular Weight |
277.9 |
Purity |
95 |
Origin of Product |
United States |
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